Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

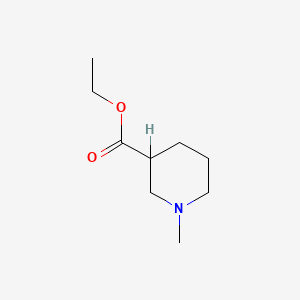

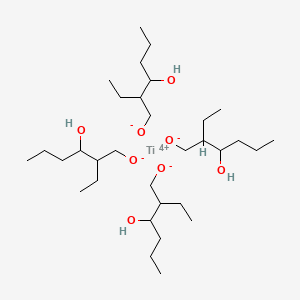

Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-, also known as 1,3-Hexanediol, 2-ethyl-, titanium(4+) salt (4:1), Octylene glycol, titanate(IV), 1,3-Hexanediol, 2-ethyl-, titanium complex, or Tetrakis(2-ethyl-1,3-hexanediolato)titanium . It is one of numerous organo-metallic compounds sold by American Elements under the trade name AE Organo-Metallics™ for uses requiring non-aqueous solubility such as recent solar energy and water treatment applications .

Molecular Structure Analysis

The molecular formula of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- is C32H68O4Ti . The number of electrons in each of Titanium’s shells is [2, 8, 10, 2] and its electron configuration is [Ar] 3d 2 4s 2 .Physical and Chemical Properties Analysis

The physical and chemical properties of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- are as follows: It has a density of 1.03 g/mL at 25 °C . Its solubility in water is 100mg/L at 25℃ .Scientific Research Applications

Surface Chemistry and Film Formation

The thermal chemistry of tetrakis(ethylmethylamido)titanium (TEMAT) on silicon surfaces involves dissociative adsorption leading to metal nitride film growth, characterized by selective beta-hydride elimination reactions. Such films, containing high levels of C and O contaminants, demonstrate the complex interactions between titanium compounds and semiconductor surfaces, highlighting potential applications in electronics and materials science (Kan et al., 2009).

Deposition Mechanisms and Reactivity

The decomposition mechanisms of tetrakis(dimethylamido)titanium (TDMAT) on Si(100) surfaces showcase the bond reactivity leading to low-temperature pathways for titanium nitride film deposition. This reactivity underlines the potential for utilizing such compounds in the precise fabrication of thin films for various industrial applications, notably in the creation of diffusion barriers or conductive layers in semiconductor devices (Rodriguez-Reyes & Teplyakov, 2008).

Catalytic Applications and Polymerization

Titanium complexes, such as those derived from ethylene-bridged bis(phenolato) ligands, exhibit significant catalytic activity in copolymerizing ethylene and styrene, showing high styrene incorporation. This showcases the utility of titanium-based catalysts in polymer science, particularly in developing new polymeric materials with tailored properties (Fokken et al., 1997).

Advanced Materials Synthesis

The use of tetrakis(diethylamido)titanium for TiNxOy film deposition at low temperatures represents an innovative approach to creating materials with specific nitrogen-to-oxygen ratios. This method's ability to form high-quality films with desirable properties underscores the importance of titanium compounds in developing advanced materials for technological applications (Song et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-, also known as 2-ethyl-3-hydroxyhexan-1-olate;titanium(4+), is an organo-metallic compound . It is primarily used as a surfactant , which means its primary targets are interfaces between various phases, such as liquid-liquid, liquid-gas, or liquid-solid interfaces.

Mode of Action

The compound Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- interacts with its targets by reducing the surface tension at the interface . This interaction facilitates the mixing of substances that are usually immiscible, leading to increased solubility and dispersion .

Pharmacokinetics

As a surfactant, it is known to react with water and is soluble in organic solvents like ethanol . These properties can influence its bioavailability.

Result of Action

The primary result of the action of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- is the formation of a film, dispersion, and adhesion . These effects can facilitate the mixing of substances and enhance the effectiveness of reactions where these substances are involved.

Action Environment

The action, efficacy, and stability of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- can be influenced by environmental factors. For instance, it reacts with water and is stable under normal conditions . It can cause combustion when it reacts with strong oxidizing agents . It’s also worth noting that it may pose a hazard to the environment, particularly to aquatic bodies .

Biochemical Analysis

Biochemical Properties

Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form complexes with various enzymes, potentially altering their activity. For instance, it has been observed to interact with metalloproteins, which are proteins that contain a metal ion cofactor. The nature of these interactions often involves the binding of the titanium ion to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases, which are enzymes that play a crucial role in cell signaling. By altering kinase activity, Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- can impact various cellular processes, including cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- exerts its effects through several mechanisms. One primary mechanism involves the binding of the titanium ion to specific biomolecules, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzymes, as well as alterations in gene expression. Additionally, the compound can interact with DNA, potentially affecting transcription and replication processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- has been observed to cause changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a specific dosage is required to elicit a response. At high doses, Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, potentially affecting metabolic flux and metabolite levels. The compound’s interaction with specific enzymes can lead to changes in the rate of metabolic reactions, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- within cells and tissues are crucial for its function. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within the cell. These interactions can influence the compound’s activity and efficacy, as well as its potential toxicity .

Subcellular Localization

Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its overall biochemical effects .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- can be achieved through a reaction between titanium tetrachloride and 2-ethyl-1,3-hexanediol in the presence of a base.", "Starting Materials": [ "Titanium tetrachloride", "2-ethyl-1,3-hexanediol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve titanium tetrachloride in anhydrous tetrahydrofuran (THF) under an inert atmosphere.", "Step 2: Slowly add 2-ethyl-1,3-hexanediol to the solution while stirring.", "Step 3: Add the base to the solution to initiate the reaction.", "Step 4: Heat the mixture to reflux for several hours.", "Step 5: Allow the mixture to cool to room temperature and filter off any solids.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the desired product." ] } | |

CAS No. |

5575-43-9 |

Molecular Formula |

C16H36O4Ti |

Molecular Weight |

340.32 g/mol |

IUPAC Name |

2-ethylhexane-1,3-diol;titanium |

InChI |

InChI=1S/2C8H18O2.Ti/c2*1-3-5-8(10)7(4-2)6-9;/h2*7-10H,3-6H2,1-2H3; |

InChI Key |

CORRGUACWXHKTK-UHFFFAOYSA-N |

SMILES |

CCCC(C(CC)C[O-])O.CCCC(C(CC)C[O-])O.CCCC(C(CC)C[O-])O.CCCC(C(CC)C[O-])O.[Ti+4] |

Canonical SMILES |

CCCC(C(CC)CO)O.CCCC(C(CC)CO)O.[Ti] |

| 5575-43-9 | |

physical_description |

Liquid |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.